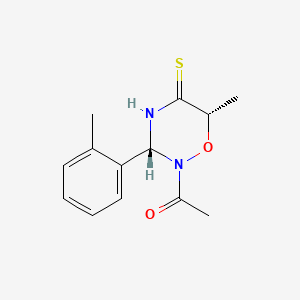
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxadiazine family, characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of a thione group and specific substituents like acetyl, methyl, and methylphenyl groups contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative, the reaction with an acyl chloride can form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazine ring. The thione group is introduced through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazine derivatives, and various substituted oxadiazines.
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes, contributing to its biological activities. Additionally, the oxadiazine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2,4-Oxadiazine-5(6H)-thione derivatives: Compounds with different substituents on the oxadiazine ring.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms.
Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms in the ring.
Uniqueness
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry The presence of both an oxadiazine ring and a thione group, along with the cis configuration, distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
103899-97-4 |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
1-[(3R,6S)-6-methyl-3-(2-methylphenyl)-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-4-5-7-11(8)12-14-13(18)9(2)17-15(12)10(3)16/h4-7,9,12H,1-3H3,(H,14,18)/t9-,12+/m0/s1 |
InChI-Schlüssel |
XYNYXKLWEBVFEL-JOYOIKCWSA-N |
Isomerische SMILES |
C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2C |
Kanonische SMILES |
CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
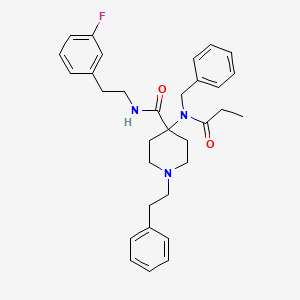
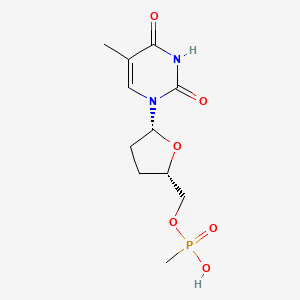

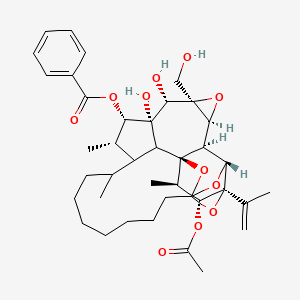
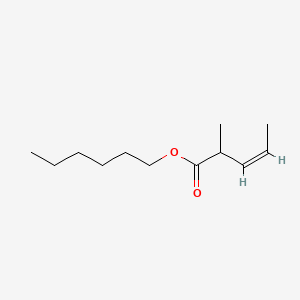

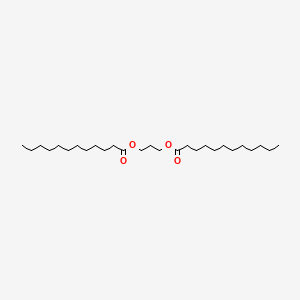
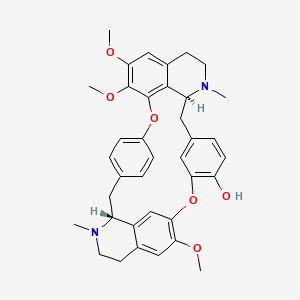
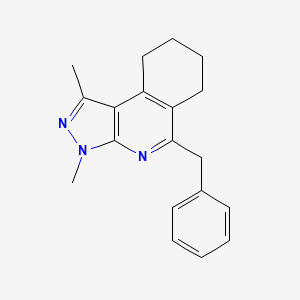

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
